(2-Phenylethyl)phosphonic acid

Description

The exact mass of the compound (2-Phenylethyl)phosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Phenylethyl)phosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenylethyl)phosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

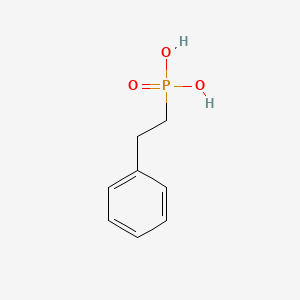

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDYSJCMAFSRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196930 | |

| Record name | (2-Phenylethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4672-30-4 | |

| Record name | Phenylethanephosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Phenylethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4672-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Phenylethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenylethyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-PHENYLETHYL)PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYS2CJ2L67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2-Phenylethyl)phosphonic acid chemical properties and structure

An In-depth Technical Guide to (2-Phenylethyl)phosphonic Acid: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of (2-Phenylethyl)phosphonic acid, also known as phenethylphosphonic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of this versatile organophosphorus compound. This document delves into the molecule's structural attributes, chemical properties, spectroscopic signature, and its roles as an enzyme inhibitor, corrosion inhibitor, and a building block for advanced materials.

Introduction to (2-Phenylethyl)phosphonic Acid

(2-Phenylethyl)phosphonic acid belongs to the class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. This structural feature imparts significant chemical and thermal stability compared to phosphate esters (C-O-P). The phosphonic acid moiety, -P(O)(OH)₂, is a strong diprotic acid and an excellent metal chelator. Its tetrahedral geometry and ability to act as a non-hydrolyzable mimic of the phosphate group make it a valuable pharmacophore in medicinal chemistry. Furthermore, its capacity to form robust bonds with metal oxide surfaces has led to its use in materials science for surface functionalization and corrosion inhibition.

Molecular Structure and Chemical Properties

The unique characteristics of (2-Phenylethyl)phosphonic acid stem from the combination of a hydrophobic phenethyl group and a polar, acidic phosphonic acid headgroup.

Structural Analysis

The molecule consists of a phenyl ring connected by a two-carbon ethyl linker to a phosphonic acid group. The phosphorus center is tetrahedral, featuring one P=O double bond, two P-OH single bonds, and one P-C single bond. The presence of the P-C bond makes the compound highly resistant to chemical and enzymatic hydrolysis compared to its phosphate ester counterparts.

Caption: 2D and 3D representations of (2-Phenylethyl)phosphonic acid.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Phenylethyl)phosphonic acid is provided in the table below. The acidity of phosphonic acids is a key feature; they are strong acids with two distinct dissociation constants (pKa₁ and pKa₂).

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁O₃P | [1] |

| Molecular Weight | 186.14 g/mol | [1] |

| CAS Number | 4672-30-4 | [1] |

| Appearance | White to light yellow powder/crystal | Commercial Suppliers |

| Melting Point | 136-140 °C | Commercial Suppliers |

| pKa₁ (estimated) | ~1.5 - 2.5 | [2][3][4] |

| pKa₂ (estimated) | ~7.0 - 8.0 | [2][3][4] |

| LogP (calculated) | 0.408 |

Synthesis of (2-Phenylethyl)phosphonic Acid

The synthesis of (2-Phenylethyl)phosphonic acid is typically achieved via a two-step process, starting with the formation of a phosphonate ester, followed by hydrolysis to the free acid. This approach is versatile and widely applicable for a range of phosphonic acids.

Caption: General synthetic workflow for (2-Phenylethyl)phosphonic acid.

Step 1: Michaelis-Arbuzov Reaction

The first step involves the reaction of a phenethyl halide (e.g., 2-phenylethyl bromide) with a trialkyl phosphite, most commonly triethyl phosphite. This reaction proceeds via a nucleophilic attack of the phosphorus on the alkyl halide, followed by dealkylation of the resulting phosphonium salt to yield the phosphonate ester.[5][6][7]

Experimental Protocol: Synthesis of Diethyl (2-Phenylethyl)phosphonate

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

-

Reagents: To the flask, add 2-phenylethyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).

-

Reaction: Heat the mixture to reflux (typically 150-160 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: The reaction progress can be monitored by observing the distillation of the ethyl bromide byproduct or by TLC/³¹P NMR analysis of aliquots. The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.

-

Purification: The crude diethyl (2-phenylethyl)phosphonate can be purified by vacuum distillation to yield a colorless oil.

Step 2: Hydrolysis of the Phosphonate Ester

The most common and robust method for converting the diethyl phosphonate ester to the final phosphonic acid is through acid-catalyzed hydrolysis.[8][9][10]

Experimental Protocol: Hydrolysis to (2-Phenylethyl)phosphonic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine the diethyl (2-phenylethyl)phosphonate (1.0 eq) with concentrated hydrochloric acid (e.g., 6 M to 12 M).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction typically requires 12-24 hours for complete hydrolysis.

-

Monitoring: The progress can be monitored by ³¹P NMR, observing the shift from the phosphonate ester signal to the phosphonic acid signal.[11]

-

Work-up: After the reaction is complete, cool the solution. The solvent (water and excess HCl) is removed under reduced pressure. To ensure all HCl is removed, the residue can be co-evaporated with water or toluene multiple times.

-

Purification: The resulting crude solid is often pure enough for many applications. It can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol or toluene) to yield (2-Phenylethyl)phosphonic acid as a white crystalline solid.

Spectroscopic Characterization

Definitive structural confirmation of (2-Phenylethyl)phosphonic acid is achieved through a combination of spectroscopic techniques. While a complete dataset for this specific molecule is not available in the cited literature, the following represents the expected and characteristic data based on analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For alkylphosphonic acids, the most prominent bands are related to the P(O)(OH)₂ group.[12][13][14][15]

Representative IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 2800-3000 | O-H stretch (broad, from hydrogen-bonded P-OH) |

| 2900-2980 | C-H stretch (aliphatic) |

| ~2300 | P-H stretch (if present as impurity) |

| 1600, 1495, 1450 | C=C stretch (aromatic ring) |

| ~1250 | P=O stretch |

| 950-1050 | P-O-(H) stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure.

¹H NMR: The proton NMR spectrum will show signals for the phenethyl backbone and the acidic protons.

-

δ 7.1-7.3 ppm (m, 5H): Protons of the phenyl ring.

-

δ 2.7-2.9 ppm (m, 2H): Methylene protons adjacent to the phenyl ring (-CH₂-Ph).

-

δ 1.9-2.1 ppm (m, 2H): Methylene protons adjacent to the phosphorus atom (P-CH₂-). This signal will show coupling to the ³¹P nucleus.

-

δ 10-12 ppm (br s, 2H): Acidic protons of the P(OH)₂ group. This signal is often broad and may exchange with D₂O.

¹³C NMR: The carbon spectrum will correspond to the eight unique carbon atoms in the molecule.

-

δ 125-140 ppm: Signals for the aromatic carbons.

-

~δ 30-35 ppm: Signal for the benzylic carbon (-CH₂-Ph).

-

~δ 25-30 ppm (d): Signal for the carbon directly bonded to phosphorus (P-CH₂-). This signal will appear as a doublet due to one-bond C-P coupling.

³¹P NMR: Phosphorus-31 NMR is highly diagnostic for organophosphorus compounds, with a wide chemical shift range. The signal is typically recorded with proton decoupling.

-

Diethyl (2-phenylethyl)phosphonate (precursor): Expected chemical shift δ ~28-32 ppm.[11][16]

-

(2-Phenylethyl)phosphonic acid (product): Expected chemical shift δ ~30-35 ppm. The exact shift is sensitive to pH and solvent.[17][18][19]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For (2-Phenylethyl)phosphonic acid (MW = 186.14), the molecular ion peak [M]⁺ or [M+H]⁺ would be expected at m/z 186 or 187, respectively. Common fragmentation would involve the loss of water and cleavage at the benzylic position.

Applications in Research and Development

The unique properties of (2-Phenylethyl)phosphonic acid make it a valuable tool in several scientific and industrial fields.

Drug Development and Enzyme Inhibition

Phosphonic acids are widely recognized as effective transition-state analogues for inhibiting enzymes that process phosphate-containing substrates, such as peptidases and kinases.[20][21][22] The tetrahedral phosphonate core mimics the geometry of the transition state of ester or amide hydrolysis.

A close analogue, (1-Amino-2-phenylethyl)phosphonic acid, has been shown to be an inhibitor of carboxypeptidase A.[23] It is proposed to bind directly to the active site metal ion (likely via the phosphonate group) while the phenyl ring occupies a hydrophobic pocket, demonstrating the potential of the phenethylphosphonate scaffold in rational drug design.[23]

Caption: Binding model of a phenethylphosphonic acid analog in an enzyme active site.

Corrosion Inhibition

Like many organophosphonates, (2-Phenylethyl)phosphonic acid can function as a corrosion inhibitor for metals such as steel and aluminum. The mechanism involves the chemisorption of the phosphonic acid headgroup onto the metal oxide surface, forming a dense, hydrophobic, self-assembled monolayer. This organic layer acts as a physical barrier, preventing the diffusion of corrosive agents (like water and oxygen) to the metal surface.

Materials Science and Surface Modification

The ability of the phosphonic acid group to form strong, covalent-like bonds with a variety of metal oxide surfaces (e.g., TiO₂, Al₂O₃, SiO₂, ITO) makes it an ideal anchor for creating self-assembled monolayers (SAMs).[2] (2-Phenylethyl)phosphonic acid can be used to modify surfaces, imparting hydrophobicity due to the exposed phenyl groups. This is useful for applications in:

-

Microelectronics: Modifying the work function of electrodes.

-

Biomaterials: Creating defined surfaces for studying cell adhesion.

-

Nanotechnology: Stabilizing metal oxide nanoparticles.

Safety and Handling

(2-Phenylethyl)phosphonic acid is an irritant. Appropriate safety precautions must be taken during handling.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, away from oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth and seek medical advice.

-

Always consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

(2-Phenylethyl)phosphonic acid is a valuable organophosphorus compound with a stable P-C bond and a versatile phosphonic acid functional group. Its synthesis is straightforward via the Michaelis-Arbuzov reaction followed by acid hydrolysis. Its unique combination of a hydrophobic tail and a strongly binding headgroup makes it a compound of significant interest for researchers in medicinal chemistry, where it serves as a scaffold for enzyme inhibitors, and in materials science, for the development of corrosion inhibitors and functionalized surfaces. This guide provides the foundational knowledge required for the effective synthesis, characterization, and application of this important molecule.

References

-

Okamoto, Y., & Ishida, M. (1992). Prediction of pKa Vlaues of Alkylphosphonic Acids. Bulletin of the Chemical Society of Japan, 65(6), 1561-1565. ([Link])

- BenchChem. (2025).

-

Okamoto, Y., & Ishida, M. (1992). Prediction of pKa Vlaues of Alkylphosphonic Acids. Oxford Academic. ([Link])

-

Valenti, C. G., Banci, L., & Bertini, I. (1991). The unusual behavior of the inhibitor S(+)(1-amino-2-phenylethyl)phosphonic acid towards carboxypeptidase A. Inorganica Chimica Acta, 184(1), 1-3. ([Link])

-

Kocsis, T., et al. (2015). Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces. ResearchGate. ([Link])

-

Gancarz, R., & Gancarz, I. (2012). Reaction of diethyl (±) trans -1,2-epoxy-2-phenylethylphospho- nate hydrolysis. ResearchGate. ([Link])

-

Sevrain, C. M., Berchel, M., Couthon, H., & Jaffrès, P. A. (2017). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry, 13, 2186–2213. ([Link])

-

Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules (Basel, Switzerland), 26(10), 2840. ([Link])

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. ([Link])

- BenchChem. (2025). [Amino(phenyl)methyl]phosphonic Acid: A Transition-State Analog for Enzyme Inhibition. BenchChem.

-

Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. ([Link])

-

Holý, A., et al. (2012). Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids. Green Chemistry. ([Link])

-

Rueda, E. H., et al. (2009). An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite. ResearchGate. ([Link])

-

Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci. ([Link])

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. ([Link])

-

ResearchGate. (2001). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. ([Link])

-

Abu-El-Azm, F. S. M., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. ([Link])

- Brown, G. D., et al. (2018).

-

Bunnett, J. F., & Rauhut, M. M. (1958). Phosphonic acid, phenyl-, diethyl ester. Organic Syntheses. ([Link])

-

Zenobi, M. C., et al. (2008). An ATR-FTIR Study of Different Phosphonic Acids in Aqueous Solution. PubMed. ([Link])

-

ResearchGate. (2007). An ATR-FTIR study of different phosphonic acids in aqueous solution. ([Link])

- BenchChem. (n.d.).

-

Sarma, G. V. S. R., & Reddy, P. R. (2012). CeCl3.7H2O-SiO2: A heterogeneous catalyst for Michaelis-Arbuzov reaction: High yield synthesis of arylmethyl/heteroaryl phosphon. Scholars Research Library. ([Link])

-

Berkowitz, D. B., et al. (2004). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. ([Link])

-

Rodin, I., et al. (2011). Identification of alkylphosphonic acid derivatives by IR and mass spectrometry. ResearchGate. ([Link])

-

ResearchGate. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ([Link])

-

ResearchGate. (2014). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. ([Link])

- BenchChem. (2025). Application Notes: 31P-NMR Spectroscopy in the Analysis of (2-Aminoethyl)phosphonic Acid. BenchChem.

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. ([Link])

-

ResearchGate. (2007). Differentiation of chiral phosphorus enantiomers by P-31 and H-1 NMR spectroscopy using amino acid derivatives as chemical solvating agents. ([Link])

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. ([Link])

-

Bernhard, S. A., & Orgel, L. E. (1959). Mechanism of enzyme inhibition by phosphate esters. PubMed. ([Link])

-

Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. ([Link])

-

Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. ([Link])

Sources

- 1. DIETHYL 2-PHENYLETHYL PHOSPHONATE 98 synthesis - chemicalbook [chemicalbook.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Mechanism of enzyme inhibition by phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The unusual behavior of the inhibitor S(+)(1-amino-2-phenylethyl)phosphonic acid towards carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Discovery of (2-Phenylethyl)phosphonic Acid: A Technical Guide for Advanced Research

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and application of (2-Phenylethyl)phosphonic acid, a molecule of significant interest in medicinal chemistry, materials science, and organic synthesis. We delve into the foundational principles of carbon-phosphorus bond formation and present detailed, field-proven protocols for the synthesis of this target compound, with a primary focus on the Michaelis-Arbuzov reaction pathway followed by ester hydrolysis. The guide explains the causality behind experimental choices, offers comparative analysis of different methodologies, and is grounded in authoritative references. Visual diagrams of reaction mechanisms and workflows are provided to enhance understanding. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical knowledge and practical, actionable methodologies for working with alkylphosphonic acids.

The Significance of the Phosphonate Moiety: An Introduction

The phosphonic acid functional group, characterized by a phosphorus atom covalently bonded to a carbon atom and three oxygen atoms (one P=O double bond and two hydroxyl groups), is a cornerstone of modern organophosphorus chemistry.[1][2] Its utility spans a remarkable range of scientific disciplines, from drug discovery to industrial water treatment.

1.1 A Bioisostere of Critical Importance: The Phosphate Mimic

In the realm of medicinal chemistry, the phosphonate group is highly valued as a non-hydrolyzable mimic of the phosphate moiety.[3] Many biological processes are mediated by enzymes that recognize, bind, and cleave phosphate esters. By replacing the labile P-O-C linkage of a phosphate with a robust P-C bond, chemists can design potent and stable enzyme inhibitors.[4] This strategy has led to the development of successful antiviral drugs, such as Tenofovir, and has been applied in the design of agents targeting a wide array of diseases.[3][5] Phosphinic acids, which are structurally related, also show a wide range of pharmacological activities.[5]

1.2 Industrial and Material Science Applications

Beyond the biological sphere, phosphonates are workhorse molecules in industrial applications. They are highly effective chelating agents and are widely used as scale and corrosion inhibitors in cooling water systems, desalination plants, and oilfields.[6][7][8] Their ability to adsorb onto crystal surfaces disrupts the formation of mineral scale, a phenomenon known as "threshold inhibition".[7] Furthermore, aromatic phosphonic acids like (2-Phenylethyl)phosphonic acid are used for surface modification and in the study of molecular recognition, enabling the creation of self-assembled monolayers (SAMs) on various substrates.[9][10]

(2-Phenylethyl)phosphonic acid (CAS 4672-30-4) serves as a key exemplar of this class. Its phenylethyl backbone provides a scaffold that is frequently encountered in biologically active molecules, making it a valuable building block for the synthesis of novel pharmaceutical agents and a versatile tool for materials science research.[10]

Core Methodologies for the Synthesis of (2-Phenylethyl)phosphonic Acid

The creation of the P-C bond in (2-Phenylethyl)phosphonic acid is most classically and efficiently achieved through a two-stage process: first, the formation of a dialkyl (2-phenylethyl)phosphonate ester, followed by the hydrolysis of the ester to the final phosphonic acid.

2.1 The Michaelis-Arbuzov Reaction: A Foundational Pathway

First discovered by August Michaelis in 1898 and later extensively developed by Aleksandr Arbuzov, this reaction remains one of the most fundamental and widely used methods for forming alkylphosphonates.[11][12]

The reaction proceeds via a two-step Sₙ2 mechanism. The first step involves the nucleophilic attack of a trivalent phosphorus ester, typically a trialkyl phosphite, on an alkyl halide.[11][13] The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium salt intermediate.[12]

The second step is the dealkylation of this intermediate. The displaced halide anion, now acting as a nucleophile, attacks one of the alkoxy carbons of the phosphonium salt, displacing the oxygen and forming a stable pentavalent phosphonate ester and a new alkyl halide byproduct.[11][12] The primary driving force for this rearrangement is the formation of the highly stable phosphoryl (P=O) double bond.[14]

For the synthesis of diethyl (2-phenylethyl)phosphonate, the reactants are typically triethyl phosphite and a 2-phenylethyl halide (e.g., 2-phenylethyl bromide). The reaction often requires elevated temperatures (120-160 °C) to proceed at a practical rate.[11]

Caption: The two-step Sₙ2 mechanism of the Michaelis-Arbuzov reaction.

This protocol describes a representative procedure for the synthesis of the phosphonate ester intermediate.

Materials:

-

2-Phenylethyl bromide

-

Triethyl phosphite

-

Nitrogen or Argon gas supply

-

Heating mantle and magnetic stirrer

-

Reaction flask with reflux condenser

-

Distillation apparatus

Procedure:

-

Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

-

Charge the flask with 2-phenylethyl bromide (e.g., 0.1 mol).

-

Add an excess of triethyl phosphite (e.g., 0.12 mol, 1.2 equivalents). Using a slight excess helps ensure complete conversion of the halide.

-

Begin stirring and gently heat the reaction mixture under a slow stream of nitrogen.

-

Increase the temperature to 150-160 °C and maintain it at reflux. The reaction progress can be monitored by observing the distillation of the ethyl bromide byproduct (b.p. 38 °C).

-

Continue heating for 4-6 hours or until the evolution of ethyl bromide ceases.

-

After cooling to room temperature, remove the excess unreacted triethyl phosphite and any remaining volatile components by vacuum distillation.

-

The residue, which is the crude diethyl (2-phenylethyl)phosphonate, can be further purified by vacuum distillation if necessary.

| Parameter | Value/Observation | Rationale |

| Reactant Ratio | 1.2 eq. Triethyl Phosphite | Ensures complete consumption of the alkyl halide. |

| Temperature | 150-160 °C | Provides sufficient activation energy for the reaction.[14] |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the trivalent phosphite reactant. |

| Reaction Time | 4-6 hours | Typical duration for completion at this scale and temperature. |

| Expected Yield | 75-90% | Moderate to high yields are common for this reaction.[14] |

2.2 Hydrolysis of the Phosphonate Ester: Accessing the Acid

The conversion of the dialkyl phosphonate ester to the final phosphonic acid is a critical final step. The choice of method depends on the overall molecular structure and the presence of other sensitive functional groups.[15]

Two primary methods are employed for this transformation: harsh acidic hydrolysis and milder silyl-based dealkylation.[15][16]

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux, 4-12 h | Inexpensive, simple setup, effective for robust molecules.[15] | Harsh conditions can cleave other acid-sensitive groups (e.g., esters, acetals). |

| McKenna Dealkylation | Bromotrimethylsilane (TMSBr), followed by Methanol or H₂O | Room temperature | Very mild conditions, high yields, preserves sensitive functionalities.[15][17] | Reagent is more expensive and moisture-sensitive. |

For (2-Phenylethyl)phosphonic acid, which lacks other sensitive groups, acidic hydrolysis is a cost-effective and straightforward choice. However, for more complex drug development precursors, the McKenna method is superior.[15]

Materials:

-

Diethyl (2-phenylethyl)phosphonate

-

Concentrated Hydrochloric Acid (HCl, ~12 M)

-

Heating mantle, reflux condenser

Procedure:

-

Place the crude or purified diethyl (2-phenylethyl)phosphonate (e.g., 0.05 mol) in a round-bottom flask.

-

Add a sufficient volume of concentrated HCl (e.g., 100 mL).

-

Heat the mixture to reflux with stirring for 6-8 hours.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

The (2-Phenylethyl)phosphonic acid product will often precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with a small amount of cold water.

-

Dry the product under vacuum to yield the final phosphonic acid. The product can be recrystallized from water or an appropriate solvent system if further purification is needed.

Materials:

-

Diethyl (2-phenylethyl)phosphonate

-

Bromotrimethylsilane (TMSBr)

-

Methanol (MeOH)

-

Inert atmosphere (N₂ or Ar)

Procedure:

-

Dissolve diethyl (2-phenylethyl)phosphonate (e.g., 0.01 mol) in a dry solvent like dichloromethane in a flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add TMSBr (e.g., 0.022 mol, 2.2 equivalents) via syringe.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Remove the solvent and excess TMSBr under vacuum.

-

To the resulting bis(trimethylsilyl) ester intermediate, carefully add methanol. This will induce methanolysis.

-

Stir for 1-2 hours at room temperature.

-

Remove all volatile components under vacuum to yield the pure (2-Phenylethyl)phosphonic acid.[15]

Caption: Two-stage synthesis of (2-Phenylethyl)phosphonic acid.

Characterization and Analytical Data

Accurate characterization of the intermediate and final product is essential for validating the success of the synthesis.

| Compound | Formula | M.W. ( g/mol ) | CAS No. | Appearance | Key Spectroscopic Data (Expected) |

| Diethyl (2-Phenylethyl)phosphonate | C₁₂H₁₉O₃P | 242.25 | 54553-21-8 | Colorless Liquid | ¹H NMR: δ ~7.2 (m, 5H, Ar-H), ~4.0 (m, 4H, OCH₂), ~2.8 (m, 2H, Ph-CH₂), ~2.1 (m, 2H, P-CH₂), ~1.2 (t, 6H, CH₃). ³¹P NMR: δ ~30 ppm. |

| (2-Phenylethyl)phosphonic Acid | C₈H₁₁O₃P | 186.15 | 4672-30-4 | White Solid | ¹H NMR: δ ~10-12 (br s, 2H, P-OH), ~7.2 (m, 5H, Ar-H), ~2.7 (m, 2H, Ph-CH₂), ~1.9 (m, 2H, P-CH₂). ³¹P NMR: δ ~35 ppm. |

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Conclusion

The synthesis of (2-Phenylethyl)phosphonic acid is a well-established process that serves as an excellent model for the preparation of alkylphosphonic acids. The Michaelis-Arbuzov reaction provides a robust and high-yielding route to the key phosphonate ester intermediate, while subsequent hydrolysis, adaptable from harsh acidic conditions to the mild McKenna protocol, allows for efficient conversion to the final product.[11][15] The versatility and significance of this molecule in both pharmaceutical and materials science applications underscore the importance of mastering these foundational synthetic techniques. This guide provides the necessary theoretical framework and practical protocols to empower researchers in their pursuit of novel discoveries based on the phosphonate scaffold.

References

-

Hirao coupling - Wikipedia. (2023, April 18). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Phosphonates - Bio-Source Inc. (n.d.). Bio-Source Inc. Retrieved January 7, 2026, from [Link]

-

The Science Behind Scale Inhibition: Understanding Phosphonate Mechanisms. (n.d.). Noah Technologies. Retrieved January 7, 2026, from [Link]

-

Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2346–2384. [Link]

-

Kornep, V. K., & Han, L.-B. (2017). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Catalysis, 7(12), 8680–8697. [Link]

-

Bhattacharya, P., & Gevorgyan, V. (2009). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Organic Letters, 11(20), 4442–4445. [Link]

-

Katritzky, A. R., et al. (1990). A one-pot procedure for the preparation of phosphonic acids from alkyl halides. Synthesis, 1990(4), 337-339. [Link]

-

Understanding the Phosphonate Products. (2016, August 1). Penn State Extension. Retrieved January 7, 2026, from [Link]

-

Chen, C.-T., et al. (2019). Highly efficient and well-defined phosphinous acid-ligated Pd(ii) precatalysts for Hirao cross-coupling reaction. Dalton Transactions, 48(4), 1269-1275. [Link]

-

Keglevich, G. (2021). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Catalysts, 11(11), 1354. [Link]

-

Product Class 15: Alkylphosphonic Acids and Derivatives. (n.d.). Science of Synthesis. Retrieved January 7, 2026, from [Link]

-

Bialek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Reticular Chemistry. [Link]

-

Guest, D., & Grant, B. (1991). The Complex Mode of Action of Phosphonates. Biological Reviews, 66(2), 159-187. [Link]

-

Zhang, P., et al. (2018). Mechanistic understanding of calcium–phosphonate solid dissolution and scale inhibitor return behavior in oilfield reservoir: formation of middle phase. RSC Advances, 8(39), 22005-22013. [Link]

-

Michaelis–Arbuzov reaction - Wikipedia. (2023, December 2). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Diethyl 2-oxo-2-phenylethylphosphonate | C12H17O4P | CID 372803 - PubChem. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Michaelis–Arbuzov reaction - J&K Scientific LLC. (n.d.). J&K Scientific. Retrieved January 7, 2026, from [Link]

-

Bhattacharjee, J. (2020). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 25(19), 4448. [Link]

-

Arbuzov Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

- Process for preparing 2-phenylethylene phosphonic acid. (1981). Google Patents.

-

(2-Phenylethyl)phosphonic Acid - Strawberry Genome. (n.d.). Strawberry Genome. Retrieved January 7, 2026, from [Link]

-

(2-Phenylethyl)phosphonic acid - SIKÉMIA. (n.d.). SIKÉMIA. Retrieved January 7, 2026, from [Link]

-

Phosphonic acid, (phenylmethyl)-, diethyl ester - NIST WebBook. (n.d.). NIST. Retrieved January 7, 2026, from [Link]

-

Phosphonic acid, (2-phenylethyl)-, methyl phenylmethyl ester - LookChem. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

-

(2-Phenylethyl)phosphonic Acid - Oza Lab. (n.d.). Oza Lab. Retrieved January 7, 2026, from [Link]

-

(2-phenylethyl)phosphonic acid suppliers USA. (n.d.). WorldOfChemicals. Retrieved January 7, 2026, from [Link]

-

Tloušt'ová, E., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 797949. [Link]

-

Keglevich, G., & Bálint, E. (2017). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 22(12), 2261. [Link]

-

El-Gamal, M. I., et al. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 916-929. [Link]

-

Henyecz, R., et al. (2019). Synthesis of phosphonates from phenylphosphonic acid and its monoesters. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 991-996. [Link]

-

Examples of potential pharmaceutical agents containing a phosphonic acid residue. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2346–2384. [Link]

-

Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2346–2384. [Link]

-

Phosphonic acid, potassium phosphonate (potassium salt of phosphonic acid), fosetyl-aluminium. (n.d.). BNN. Retrieved January 7, 2026, from [Link]

Sources

- 1. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphonates – Bio-Source Inc. [biosourceinc.com]

- 7. nbinno.com [nbinno.com]

- 8. Mechanistic understanding of calcium–phosphonate solid dissolution and scale inhibitor return behavior in oilfield reservoir: formation of middle phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. (2-Phenylethyl)phosphonic Acid | Strawberry Genome [strawberrygenome.org]

- 10. (2-phenylethyl)phosphonic acid suppliers USA [americanchemicalsuppliers.com]

- 11. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Arbuzov Reaction [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic Analysis of (2-Phenylethyl)phosphonic Acid: A Technical Guide

Introduction

(2-Phenylethyl)phosphonic acid is an organophosphorus compound with a molecular formula of C₈H₁₁O₃P and a molecular weight of 186.15 g/mol [1]. Its structure, featuring a phenethyl group attached to a phosphonic acid moiety, makes it a subject of interest in various chemical and biological studies. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings.

This technical guide provides an in-depth analysis of the spectroscopic data of (2-Phenylethyl)phosphonic acid, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is designed for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying principles and experimental considerations that enable a comprehensive structural elucidation.

Molecular Structure and Spectroscopic Correlation

A visual representation of the molecular structure is crucial for interpreting spectroscopic data. The following diagram illustrates the key structural features of (2-Phenylethyl)phosphonic acid and the expected correlations with different spectroscopic techniques.

Caption: Molecular structure of (2-Phenylethyl)phosphonic acid with key atoms labeled, illustrating the regions probed by different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the chemical environment of the phosphorus atom.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ³¹P NMR spectra of solid (2-Phenylethyl)phosphonic acid.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of (2-Phenylethyl)phosphonic acid for ¹H NMR and 50-100 mg for ¹³C and ³¹P NMR into a clean, dry vial[1].

-

Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)) to dissolve the sample. Gentle warming or sonication may be required to aid dissolution.

-

If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Ensure the final sample height in the NMR tube is at least 4-5 cm.

-

-

Instrument Setup (General Parameters):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Referencing: Chemical shifts are referenced internally to the residual solvent peak or an external standard (e.g., 85% H₃PO₄ for ³¹P NMR).

-

-

Data Acquisition:

-

¹H NMR:

-

A standard single-pulse experiment is typically sufficient.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

A longer acquisition time and a larger number of scans are required due to the low natural abundance of ¹³C.

-

-

³¹P NMR:

-

A proton-decoupled single-pulse experiment is standard.

-

A relaxation delay (d1) of at least 5 times the longest T₁ of the phosphorus nucleus should be used for accurate integration, though for routine spectra, a shorter delay is often used[2].

-

-

Caption: Workflow for NMR data acquisition and processing of (2-Phenylethyl)phosphonic acid.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~2.8-3.0 | Multiplet | 2H | Methylene protons (α-CH₂) |

| ~2.0-2.2 | Multiplet | 2H | Methylene protons (β-CH₂) |

| ~9-12 | Broad Singlet | 2H | Phosphonic acid protons (P(O)(OH)₂) |

Data sourced from the Spectral Database for Organic Compounds (SDBS)[3][4][5][6].

Interpretation:

-

The multiplet in the aromatic region (~7.2-7.4 ppm) with an integration of 5H is characteristic of a monosubstituted benzene ring.

-

The two multiplets in the aliphatic region correspond to the two methylene groups of the ethyl chain. The downfield shift of the α-CH₂ group (~2.8-3.0 ppm) compared to the β-CH₂ group (~2.0-2.2 ppm) is due to the deshielding effect of the adjacent phosphonic acid group.

-

The very broad singlet at a significantly downfield chemical shift is characteristic of the acidic protons of the phosphonic acid group. Its broadness is a result of chemical exchange with residual water and intermolecular hydrogen bonding. The exact chemical shift of this peak is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~140-142 | Quaternary aromatic carbon (C-ipso) |

| ~128-130 | Aromatic CH carbons |

| ~126-127 | Aromatic CH carbon |

| ~30-32 (doublet) | Methylene carbon (α-CH₂) |

| ~28-30 (doublet) | Methylene carbon (β-CH₂) |

Data sourced from the Spectral Database for Organic Compounds (SDBS)[3][4][5][6].

Interpretation:

-

The signals in the aromatic region (~126-142 ppm) correspond to the six carbons of the phenyl ring. The quaternary carbon directly attached to the ethyl chain (C-ipso) is typically the most deshielded.

-

The two signals in the aliphatic region are assigned to the methylene carbons. The coupling to the phosphorus atom (³¹P, I=1/2) results in the splitting of these signals into doublets. The magnitude of the one-bond (¹JPC) and two-bond (²JPC) coupling constants provides further structural information. The α-carbon will exhibit a larger coupling constant than the β-carbon.

³¹P NMR Spectral Data

The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus atom.

While a specific ³¹P NMR spectrum for (2-Phenylethyl)phosphonic acid was not found in the searched databases, the expected chemical shift can be predicted based on data for similar alkylphosphonic acids.

Expected Chemical Shift:

-

The ³¹P chemical shift for alkylphosphonic acids typically falls in the range of +20 to +40 ppm (relative to 85% H₃PO₄)[2][7][8][9]. The exact chemical shift is influenced by the solvent and pH.

Interpretation:

-

A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, corresponding to the single phosphorus atom in the molecule.

-

In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the protons on the α and β carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality transmission IR spectrum of solid (2-Phenylethyl)phosphonic acid.

Methodology:

-

Sample and KBr Preparation:

-

Gently grind a small amount (1-2 mg) of (2-Phenylethyl)phosphonic acid in a clean agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

-

Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the IR beam.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. Applying a vacuum during pressing can help to remove trapped air and moisture, resulting in a clearer pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to correct for atmospheric water and carbon dioxide.

-

Caption: Workflow for preparing a KBr pellet and acquiring an IR spectrum.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad, Strong | O-H stretching of the P-OH groups (hydrogen-bonded) |

| ~3030 | Medium | Aromatic C-H stretching |

| ~2930 | Medium | Aliphatic C-H stretching |

| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C stretching |

| ~1250-1150 | Strong | P=O stretching |

| ~1050-950 | Strong | P-O stretching |

| ~740, ~700 | Strong | Aromatic C-H out-of-plane bending (monosubstituted) |

Data sourced from the Spectral Database for Organic Compounds (SDBS)[3][4][5][6].

Interpretation:

-

The most prominent feature is the very broad and strong absorption in the 3000-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the strongly hydrogen-bonded phosphonic acid groups.

-

The sharp peaks corresponding to aromatic and aliphatic C-H stretching are observed around 3030 cm⁻¹ and 2930 cm⁻¹, respectively.

-

The strong absorption band between 1250-1150 cm⁻¹ is assigned to the P=O stretching vibration. This is a key diagnostic peak for phosphonic acids.

-

The strong bands in the 1050-950 cm⁻¹ region are attributed to the P-O stretching vibrations.

-

The strong absorptions around 740 cm⁻¹ and 700 cm⁻¹ are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of (2-Phenylethyl)phosphonic acid to determine its molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction:

-

For a non-volatile solid like (2-Phenylethyl)phosphonic acid, a direct insertion probe is typically used.

-

A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

-

Ionization:

-

The probe is inserted into the ion source of the mass spectrometer, which is under high vacuum.

-

The sample is heated to induce vaporization.

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Caption: Workflow for EI-MS analysis of a non-volatile solid.

Predicted Mass Spectrum and Fragmentation Pattern

A mass spectrum for (2-Phenylethyl)phosphonic acid was not available in the public databases searched. However, based on its structure, the following key features and fragmentation pathways can be predicted:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 186 . Due to the presence of the relatively stable phenyl group, this peak should be observable.

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: Cleavage of the Cα-Cβ bond is a very common fragmentation pathway for compounds containing a phenyl group. This would result in the formation of a stable tropylium ion at m/z = 91 . This is often the base peak in the mass spectra of such compounds. The other fragment would be [CH₂P(O)(OH)₂]⁺˙.

-

Loss of Water: The phosphonic acid group can readily lose water molecules, leading to peaks at m/z = 168 (M-18) and m/z = 150 (M-36).

-

Cleavage of the C-P Bond: Cleavage of the bond between the ethyl chain and the phosphorus atom could lead to a phenylethyl cation at m/z = 105 .

-

Predicted Major Fragments:

| m/z | Predicted Fragment |

| 186 | [C₈H₁₁O₃P]⁺˙ (Molecular Ion) |

| 168 | [M - H₂O]⁺˙ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for (2-Phenylethyl)phosphonic acid. The ¹H NMR, ¹³C NMR, and IR spectra have been presented and interpreted in detail, providing a solid foundation for the structural characterization of this compound. While experimental mass spectrometry and ³¹P NMR data were not available in the searched public databases, predictive analyses based on the known chemistry of organophosphorus compounds have been included to offer a more complete picture. The detailed experimental protocols serve as a valuable resource for researchers seeking to acquire their own high-quality spectroscopic data for this and similar molecules.

References

- BenchChem. (2025). Application Notes: 31P-NMR Spectroscopy in the Analysis of (2-Aminoethyl)phosphonic Acid. BenchChem.

- Głowacki, Z., Hoffmann, M., Topolski, M., & Rachoń, J. (n.d.). SUBSTITUENT EFFECTS ON THE 31P NMR CHEMICAL SHIFTS OF 1-AMINO- AND 1-HYDROXY-ALKYLPHOSPHONIC ACIDS. Taylor & Francis Online.

- Głowacki, Z., Hoffman, M., Topolski, M., & Rachon, J. (n.d.). Substituent Effects on the 31P NMR Chemical Shifts of 1-Amino- and 1-Hydroxy-Alktlphosphonic Acids. Taylor & Francis Online.

- PubMed. (n.d.).

- Gosset, G., Satre, M., Blaive, B., & Pietri, S. (2008). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b.

- NIST. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. NIST WebBook.

- SIELC Technologies. (n.d.). (2-Phenylethyl)phosphonic acid.

- University of Sheffield. (n.d.). 31 Phosphorus NMR.

- LookChem. (n.d.). Phosphonic acid, (2-phenylethyl)-, methyl phenylmethyl ester.

- Chemistry LibreTexts. (2023).

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).

- ChemicalBook. (2024). (2-phenylethyl)phosphonic acid | 4672-30-4.

- The Royal Society of Chemistry. (n.d.).

- NIST. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. NIST WebBook.

- SpectraBase. (n.d.). Phenyl phosphonic acid - Optional[31P NMR] - Chemical Shifts.

- AIST. (n.d.).

- AIST. (n.d.).

- University of Wisconsin-Madison Libraries. (n.d.).

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).

- Wiley Science Solutions. (n.d.). About SpectraBase.com.

- BenchChem. (2025). Application Notes: 31P-NMR Spectroscopy in the Analysis of (2-Aminoethyl)phosphonic Acid. BenchChem.

- Wiley Science Solutions. (n.d.).

- Science Ready. (n.d.).

- Wikipedia. (n.d.).

- SpectraBase. (n.d.). (3-METHOXY-PHENYLETHYNYL)-PHOSPHONIC-ACID-DIETHYLESTER - Optional[13C NMR] - Chemical Shifts.

- PubChem. (2025).

- SpectraBase. (n.d.). SpectraBase.

- Scribd. (n.d.). Fragmentation Patterns in The Mass Spectra of Organic Compounds (3) | PDF | Mass Spectrometry | Ion.

Sources

- 1. (2-Phenylethyl)phosphonic acid | SIELC Technologies [sielc.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 7. tandfonline.com [tandfonline.com]

- 8. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physicochemical Characterization of (2-Phenylethyl)phosphonic Acid: A Technical Guide to Melting Point and Thermal Stability Analysis

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the key physical properties of (2-Phenylethyl)phosphonic acid (PEPA), focusing on its melting point and thermal stability. Intended for researchers, chemists, and professionals in drug development, this document moves beyond simple data reporting to explain the causality behind experimental choices and presents robust, self-validating protocols for accurate characterization. We will establish that while (2-Phenylethyl)phosphonic acid has a well-defined melting point, it undergoes thermal decomposition at temperatures often mistaken for a boiling point. Understanding this distinction is critical for its application in synthesis, materials science, and pharmaceutical formulation.

Introduction to (2-Phenylethyl)phosphonic Acid

(2-Phenylethyl)phosphonic acid, CAS Number 4672-30-4, is an organophosphorus compound featuring a phosphonic acid group attached to a phenylethyl backbone.[1][2][3] Its structure is analogous to the amino acid phenylalanine, making it a subject of interest in medicinal chemistry and as a precursor for more complex molecules. Furthermore, the phosphonic acid moiety serves as a robust anchoring group for the functionalization of metal oxide surfaces, finding applications in materials science and the development of self-assembled monolayers (SAMs).[4][5][6]

Accurate knowledge of its physical properties is a prerequisite for any application. The melting point serves as a crucial identifier and an indicator of sample purity, while its thermal stability dictates the parameters for synthesis, purification, storage, and formulation. This guide provides authoritative data and the methodologies required to verify these properties in a laboratory setting.

Summary of Physicochemical Properties

The fundamental physical properties of (2-Phenylethyl)phosphonic acid are summarized below. It is critical to note the distinction between a true boiling point and the onset of thermal decomposition, a common characteristic of organophosphonic acids.[7]

| Property | Value | Source |

| CAS Number | 4672-30-4 | [1][2] |

| Molecular Formula | C₈H₁₁O₃P | [2][3] |

| Molecular Weight | 186.15 g/mol | [2][3] |

| Appearance | Crystalline Powder | [2] |

| Melting Point | 138 °C | [2] |

| Boiling Point | Decomposes prior to boiling | See Section 4.0 |

| Decomposition Onset | ~201 °C | [8] |

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range and is a defining physical property.

Expertise: Why DSC is the Gold Standard

While traditional melting point apparatuses are useful for a preliminary assessment, Differential Scanning Calorimetry (DSC) is the authoritative technique for determining the melting point of a pure compound like (2-Phenylethyl)phosphonic acid.[9][10] DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] This methodology is superior because it provides not only the peak melting temperature (Tpeak) and onset temperature (Tonset) but also the enthalpy of fusion (ΔHfus)—the energy required for the phase change. A sharp, well-defined endothermic peak is a strong indicator of high purity.

Trustworthiness: A Self-Validating DSC Protocol

The following protocol is designed to be self-validating through rigorous calibration and verification steps.

Objective: To accurately determine the melting point and enthalpy of fusion of (2-Phenylethyl)phosphonic acid.

Instrumentation: A calibrated heat-flux DSC instrument, such as a TA Instruments DSC 250 or Mettler Toledo DSC 3.

Protocol Steps:

-

Instrument Calibration:

-

Prior to analysis, perform a two-point temperature and enthalpy calibration using certified reference materials. A common and highly effective standard is Indium (m.p. 156.6 °C).

-

This step is non-negotiable and ensures the trustworthiness of the temperature axis of the resulting data.

-

-

Sample Preparation:

-

Accurately weigh 2-3 mg of (2-Phenylethyl)phosphonic acid (purity ≥98%[2]) into a Tzero aluminum pan.

-

Causality: A small sample mass minimizes thermal gradients within the sample, resulting in a sharper, more accurate melting peak.

-

Hermetically seal the pan using a sample press. This is critical to prevent any mass loss due to sublimation before melting, which would invalidate the enthalpy measurement.

-

-

Experimental Conditions:

-

Place the sealed sample pan in the DSC cell and an empty, sealed aluminum pan as the reference.

-

Purge the cell with an inert gas (Nitrogen) at a flow rate of 50 mL/min. This prevents oxidative degradation of the sample at elevated temperatures.

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 160 °C at a linear heating rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate provides an excellent balance between signal resolution and experimental efficiency, and is a standard rate specified in many pharmacopeial methods.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting event will be observed as an endothermic peak.

-

Determine the onset temperature, peak temperature, and integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

-

Authoritative Results and Interpretation

The expected result for high-purity (2-Phenylethyl)phosphonic acid is a sharp endothermic peak with an onset temperature near 138 °C .[2] A broad peak would suggest the presence of impurities, which depress and broaden the melting range.

Thermal Stability and the Absence of a True Boiling Point

While some databases list a boiling point of 201 °C for this compound, this value should be treated with extreme caution.[8] For many non-volatile organic compounds, and particularly for organophosphonic acids, the energy required to reach the boiling point exceeds the energy of certain covalent bonds within the molecule.[7] This leads to thermal decomposition rather than boiling.

Expertise: Why TGA is Essential

Thermogravimetric Analysis (TGA) is the definitive technique to differentiate between boiling and decomposition.[11][12] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12]

-

Boiling is a phase transition that would result in a rapid, complete (100%) mass loss at a specific temperature, but the substance itself remains chemically unchanged.

-

Decomposition is a chemical process involving bond cleavage, resulting in mass loss that may be stepwise and often leaves a residue.[12]

Studies on related organophosphonate compounds show that the degradation of the organic backbone often occurs in the 200-350 °C range, which strongly supports the decomposition hypothesis for (2-Phenylethyl)phosphonic acid.[5]

Trustworthiness: A Self-Validating TGA Protocol

Objective: To assess the thermal stability of (2-Phenylethyl)phosphonic acid and determine its decomposition temperature.

Instrumentation: A calibrated thermogravimetric analyzer, such as a TA Instruments TGA 550.

Protocol Steps:

-

Instrument Calibration:

-

Verify the temperature calibration using the Curie point of certified magnetic standards (e.g., Nickel, 358 °C).

-

Perform a mass calibration using certified calibration weights. This ensures the accuracy of the primary measured variable.

-

-

Sample Preparation:

-

Weigh 5-10 mg of (2-Phenylethyl)phosphonic acid into a platinum or ceramic TGA pan.

-

Causality: Platinum pans are chosen for their inertness at high temperatures, preventing any catalytic decomposition effects.

-

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert atmosphere (Nitrogen) at 40-60 mL/min. This is crucial to study the inherent thermal stability without the influence of oxygen.

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature.

-

Calculate the first derivative of the mass loss curve (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Authoritative Results and Interpretation

The expected TGA thermogram will show thermal stability (minimal mass loss) up to approximately 200 °C. Following this, a significant and sharp decrease in mass will occur, confirming that the value of ~201 °C is the onset of thermal decomposition , not a boiling point. Advanced analysis using a hyphenated technique like TGA-MS (Mass Spectrometry) could be employed to identify the gaseous fragments evolved during decomposition.

Integrated Workflow for Physicochemical Characterization

The logical flow for a complete and authoritative characterization of a new batch of (2-Phenylethyl)phosphonic acid is crucial for ensuring data integrity in a research or quality control setting.

Caption: Workflow for the characterization of (2-Phenylethyl)phosphonic acid.

Conclusions and Implications for Scientists

For researchers and drug development professionals, the distinction between melting and decomposition is of paramount importance.

-

Purity and Identity: The melting point of 138 °C serves as a reliable parameter for the identification and purity assessment of (2-Phenylethyl)phosphonic acid.[2] Any significant deviation from this value warrants further investigation into sample integrity.

-

Synthetic and Purification Constraints: The thermal instability above ~200 °C precludes the use of purification techniques like distillation at atmospheric pressure. Synthetic routes must be designed to avoid prolonged exposure to high temperatures to prevent yield loss and the formation of degradation byproducts.

-

Formulation and Storage: In pharmaceutical development, knowledge of thermal stability is critical. Melt-based formulation techniques (e.g., hot-melt extrusion) are likely unsuitable for this compound. Furthermore, long-term storage conditions should be controlled to ensure the material does not degrade over time.

This guide provides the foundational data and robust experimental frameworks necessary for the accurate and reliable characterization of (2-Phenylethyl)phosphonic acid, empowering scientists to utilize this compound effectively and safely in their research endeavors.

References

-

Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. ACS Omega. [Link]

-

Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - NIH. National Institutes of Health. [Link]

-

Investigation of thermal decomposition of phosphonic acids | Request PDF - ResearchGate. ResearchGate. [Link]

-

(PDF) Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - ResearchGate. ResearchGate. [Link]

-

(2-Phenylethyl)phosphonic acid - SIKÉMIA. SIKÉMIA. [Link]

-

Differential scanning calorimetry - Wikipedia. Wikipedia. [Link]

-

Differential Scanning Calorimeter | Shared Materials Instrumentation Facility. Duke University SMIF. [Link]

-

TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts - e-Publications@Marquette. Marquette University. [Link]

-

Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. Torontech. [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. TA Instruments. [Link]

Sources

- 1. (2-phenylethyl)phosphonic acid | 4672-30-4 [chemicalbook.com]

- 2. (2-Phenylethyl)phosphonic Acid 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. (2-Phenylethyl)phosphonic acid - SIKÉMIA [sikemia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 11. torontech.com [torontech.com]

- 12. tainstruments.com [tainstruments.com]

An In-depth Technical Guide to (2-Phenylethyl)phosphonic Acid: Synthesis, Characterization, and Applications in Drug Development

Abstract: This technical guide provides a comprehensive overview of (2-Phenylethyl)phosphonic acid, a molecule of significant interest in materials science and medicinal chemistry. The document details its fundamental physicochemical properties, provides validated protocols for its synthesis and characterization, and explores its applications, particularly within the realm of drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights into the utility of this organophosphorus compound.

Introduction: The Significance of Phosphonic Acids

Phosphonic acids are a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. This structural feature renders them isosteric analogues of naturally occurring phosphates and carboxylic acids, yet imparts a significantly higher resistance to enzymatic and chemical hydrolysis.[1][2] This inherent stability has made phosphonates invaluable tools in drug design, where they can mimic the transition states of enzymatic reactions, act as stable phosphate surrogates in nucleotide analogues, or serve as bone-targeting agents.[1][3] (2-Phenylethyl)phosphonic acid, with its combination of a hydrophobic phenyl-ethyl group and a hydrophilic phosphonic acid moiety, represents a key scaffold for exploring these applications.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of (2-Phenylethyl)phosphonic acid is essential for its effective application in research and development. These properties dictate its solubility, reactivity, and potential biological interactions.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₁O₃P | [4] |

| Molecular Weight | 186.14 g/mol | [4] |

| CAS Number | 4672-30-4 | [4][5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 138 °C | |

| pKa Values | pKa1 ≈ 1.8-2.5, pKa2 ≈ 7.0-8.0 (Estimated based on phenylphosphonic acid) | [6] |

| Solubility | Soluble in polar organic solvents (e.g., n-propanol, acetone); sparingly soluble in non-polar solvents (e.g., chloroform). Water solubility is pH-dependent, increasing significantly in basic media. | [7][8][9] |

Synthesis of (2-Phenylethyl)phosphonic Acid: A Validated Two-Step Protocol

The synthesis of (2-Phenylethyl)phosphonic acid is reliably achieved through a two-step process. The first step involves the formation of a phosphonate ester via the Michaelis-Arbuzov reaction, followed by acidic hydrolysis to yield the final phosphonic acid. This approach is both efficient and scalable.

Step 1: Michaelis-Arbuzov Reaction for Diethyl (2-phenylethyl)phosphonate

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a C-P bond. In this step, triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of (2-bromoethyl)benzene. The resulting phosphonium salt intermediate then undergoes dealkylation by the bromide ion to form the stable diethyl (2-phenylethyl)phosphonate.

Experimental Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: To the flask, add (2-bromoethyl)benzene (1.0 equivalent).

-

Reaction: While stirring vigorously, add triethyl phosphite (1.1 equivalents) dropwise from the dropping funnel.

-

Heating: Heat the reaction mixture to 140-150 °C and maintain reflux for 4-6 hours. The reaction is typically performed neat (without solvent).

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR, observing the disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the diethyl (2-phenylethyl)phosphonate signal (around +30 ppm).

-

Workup: After completion, cool the reaction mixture to room temperature. Purify the crude product by vacuum distillation to obtain diethyl (2-phenylethyl)phosphonate as a colorless oil.

Step 2: Acidic Hydrolysis to (2-Phenylethyl)phosphonic Acid

The final step involves the cleavage of the ethyl ester groups of the phosphonate to yield the desired phosphonic acid. Acid-catalyzed hydrolysis using concentrated hydrochloric acid is a robust and widely used method.[3]

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, place the diethyl (2-phenylethyl)phosphonate (1.0 equivalent) obtained from Step 1.

-

Reagents: Add concentrated hydrochloric acid (e.g., 10 mL per gram of phosphonate).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-12 hours.

-